molecular formula C39H56N2O8 B15291044 Digoxigenin Tyramide

Digoxigenin Tyramide

Cat. No.: B15291044
M. Wt: 680.9 g/mol
InChI Key: HDWVXJDRHANLFV-AMVRZWEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Digoxigenin Tyramide is a hapten-labeled tyramide reagent used primarily in Tyramide Signal Amplification (TSA) techniques. It is widely utilized in immunohistochemistry, immunocytochemistry, and in situ hybridization to enhance the detection sensitivity of target molecules. The compound leverages the catalytic activity of horseradish peroxidase to facilitate the localized deposition of this compound molecules, thereby amplifying the signal and enabling the visualization of low-abundance targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Digoxigenin Tyramide involves the conjugation of digoxigenin, a steroid hapten, to tyramide. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Digoxigenin Tyramide primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of these reactions is the covalently bound this compound on the target molecule, which can be detected using anti-digoxigenin antibodies .

Scientific Research Applications

Digoxigenin Tyramide has a wide range of applications in scientific research:

    Chemistry: Used in the detection of specific nucleic acid sequences through in situ hybridization.

    Biology: Facilitates the study of gene expression and localization in cells and tissues.

    Medicine: Employed in diagnostic techniques to detect pathogens and genetic abnormalities.

    Industry: Utilized in the development of biosensors and diagnostic assays

Mechanism of Action

The mechanism of action of Digoxigenin Tyramide involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Digoxigenin Tyramide is unique due to its high specificity and strong binding affinity for anti-digoxigenin antibodies, making it particularly useful in applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C39H56N2O8

Molecular Weight

680.9 g/mol

IUPAC Name

6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]-N-[2-(4-hydroxyphenyl)ethyl]hexanamide

InChI

InChI=1S/C39H56N2O8/c1-37-16-13-29(48-24-35(45)40-18-5-3-4-6-34(44)41-19-15-25-7-10-28(42)11-8-25)21-27(37)9-12-31-32(37)22-33(43)38(2)30(14-17-39(31,38)47)26-20-36(46)49-23-26/h7-8,10-11,20,27,29-33,42-43,47H,3-6,9,12-19,21-24H2,1-2H3,(H,40,45)(H,41,44)/t27-,29+,30-,31-,32+,33-,37+,38+,39+/m1/s1

InChI Key

HDWVXJDRHANLFV-AMVRZWEMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCCC6=CC=C(C=C6)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCCC6=CC=C(C=C6)O

Origin of Product

United States

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